molecular formula C₁₂H₂₂N₂O₂ B1144843 N-Boc-endo-3-aminotropane CAS No. 744183-20-8

N-Boc-endo-3-aminotropane

Cat. No.: B1144843
CAS No.: 744183-20-8
M. Wt: 226.32
InChI Key:
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Mechanism of Action

Target of Action

N-Boc-endo-3-aminotropane is primarily used as a reagent in the synthesis of tropane-derived CCR5 receptor antagonists . The CCR5 receptor is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines. This makes it a target for the action of this compound.

Mode of Action

This compound has been shown to be highly reactive and to undergo many reactions, including nucleophilic substitution and addition reactions . The compound can be reacted with alkyl halides to form amines, or with nitroalkanes to form oximes . These reactions are crucial in the synthesis of tropane-derived CCR5 receptor antagonists.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the compounds it helps synthesize. As a reagent in the synthesis of tropane-derived CCR5 receptor antagonists, its primary result of action would be the creation of these antagonists, which can block the CCR5 receptor and potentially influence immune response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to store the compound under inert gas (nitrogen or Argon) at 2–8 °C This suggests that the compound’s stability and reactivity may be affected by factors such as temperature, light, and the presence of oxygen

Chemical Reactions Analysis

Types of Reactions: N-Boc-endo-3-aminotropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Boc-endo-3-aminotropane is widely used in scientific research due to its versatility as a building block for the synthesis of various chemical compounds. Its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of receptor-ligand interactions, particularly in the development of CCR5 receptor antagonists.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as HIV/AIDS by blocking the CCR5 receptor.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

  • N-Boc-exo-3-aminotropane
  • tert-Butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
  • tert-Butyl (1R,3r,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Comparison: N-Boc-endo-3-aminotropane is unique due to its endo configuration, which provides distinct steric and electronic properties compared to its exo counterparts. This configuration enhances its binding affinity and selectivity for the CCR5 receptor, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJKEPNCNBWESN-PBINXNQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207405-68-3, 744183-20-8
Record name tert-butyl (1R,3R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
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Record name rac-tert-butyl (1R,3S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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